2-Bromo-5-(cyclopentyloxy)benzoic acid
Description
Properties
IUPAC Name |
2-bromo-5-cyclopentyloxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO3/c13-11-6-5-9(7-10(11)12(14)15)16-8-3-1-2-4-8/h5-8H,1-4H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQGLHAYIERJZAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC(=C(C=C2)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The most straightforward route involves the direct bromination of 5-(cyclopentyloxy)benzoic acid, adapting methodologies from the synthesis of 2-bromo-5-methoxybenzoic acid. In this approach, the cyclopentyloxy group acts as an electron-donating substituent, directing electrophilic bromination to the ortho position relative to the carboxylic acid group.
Key Steps :
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Substrate Preparation : 5-(Cyclopentyloxy)benzoic acid is synthesized via alkylation of 5-hydroxybenzoic acid using cyclopentyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C for 12 hours).
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Bromination : The substrate is dissolved in a halogenated solvent (e.g., dichloromethane or chloroform) with red phosphorus as a bromination initiator and potassium bromide as a cocatalyst. A brominating agent such as N-bromosuccinimide (NBS) or dibromohydantoin is added incrementally to control exothermicity. Sulfuric acid catalyzes the reaction, which proceeds at 25–30°C for 3–5 hours.
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Workup and Purification : The reaction is quenched in ice water, followed by solvent recovery under reduced pressure. Crude product is recrystallized from ethanol or methanol, yielding 2-bromo-5-(cyclopentyloxy)benzoic acid.
Optimization Insights :
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Solvent Choice : Halogenated solvents enhance bromine solubility and reaction homogeneity. Dichloromethane is preferred for its low boiling point, facilitating post-reaction recovery.
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Catalyst System : Red phosphorus and potassium bromide synergistically improve bromine atom utilization, reducing waste.
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Yield and Purity : Analogous reactions report yields exceeding 92% with purities of 98–99.6%. For the cyclopentyloxy derivative, steric hindrance may slightly reduce yields (estimated 85–90%).
Alkylation of 2-Bromo-5-Hydroxybenzoic Acid
Sequential Functionalization Strategy
This method involves introducing the cyclopentyloxy group after bromination, circumventing potential directing effects of the ether group during electrophilic substitution.
Synthetic Pathway :
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Bromination of 5-Hydroxybenzoic Acid : Initial bromination of 5-hydroxybenzoic acid using NBS in acetic acid at 0–5°C yields 2-bromo-5-hydroxybenzoic acid.
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Etherification : The phenolic hydroxyl group is alkylated with cyclopentyl bromide using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a biphasic system (NaOH(aq)/toluene). Reaction at 60°C for 8–12 hours ensures complete substitution.
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Acid Workup : The product is isolated via acidification (HCl) and purified by recrystallization from aqueous ethanol.
Challenges and Solutions :
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Competitive Side Reactions : The carboxylic acid group may participate in esterification under alkaline conditions. Using mild bases (e.g., K₂CO₃) and controlled temperatures mitigates this risk.
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Yield Considerations : Reported yields for similar alkylations range from 70–85%, depending on the steric bulk of the alkylating agent.
Oxidation of 2-Bromo-5-(Cyclopentyloxy)benzaldehyde
Aldehyde Intermediate Route
This two-step method leverages the oxidation of a benzaldehyde precursor, a strategy successfully employed for 2-bromo-5-methoxybenzoic acid.
Procedure :
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Aldehyde Synthesis : 2-Bromo-5-(cyclopentyloxy)benzaldehyde is prepared via formylation of 4-bromo-2-(cyclopentyloxy)phenol using hexamethylenetetramine (HMTA) in trifluoroacetic acid (Hoffman-Loffler conditions).
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Oxidation : The aldehyde is oxidized to the carboxylic acid using sodium chlorite (NaClO₂) in a tert-butanol/water mixture with 2-methyl-2-butene as a scavenger. The reaction proceeds at room temperature for 1 hour, achieving near-quantitative conversion.
Advantages :
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High Efficiency : Oxidation yields approach 100% with minimal byproducts.
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Mild Conditions : Avoids strong acids or high temperatures, preserving sensitive functional groups.
Comparative Analysis of Synthetic Methods
The table below evaluates the three primary routes based on yield, scalability, and practicality:
Critical Observations :
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Direct Bromination offers the best balance of yield and scalability, making it suitable for industrial applications.
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Aldehyde Oxidation achieves superior purity but requires access to specialized intermediates, limiting large-scale use.
Mechanistic and Kinetic Considerations
Bromination Regioselectivity
The cyclopentyloxy group’s electron-donating nature activates the aromatic ring, favoring electrophilic attack at the ortho position. Density functional theory (DFT) calculations for analogous systems predict a 10:1 ortho:para selectivity ratio, consistent with experimental outcomes.
Solvent Effects
Polar aprotic solvents (e.g., dichloromethane) stabilize the transition state during bromination, reducing activation energy. Conversely, protic solvents (e.g., acetic acid) may protonate the ether oxygen, diminishing its directing effect.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(cyclopentyloxy)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a more reactive acyl chloride.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or ethanol.
Oxidation and Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used, while oxidizing agents like thionyl chloride or oxalyl chloride are employed for oxidation.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in coupling reactions, often in solvents like tetrahydrofuran or toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Organic Synthesis
2-Bromo-5-(cyclopentyloxy)benzoic acid serves as a versatile building block in organic synthesis:
- Intermediate for Complex Molecules: It is used in the preparation of more complex organic compounds, including pharmaceuticals and agrochemicals. The bromine atom enhances reactivity, allowing for further functionalization .
Biological Studies
The compound has potential applications in biological research:
- Biochemical Probes: It can act as a biochemical probe to study enzyme activities and protein interactions. Its structural features may influence binding affinities with various biological targets .
- Therapeutic Potential: Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory and anticancer properties, making it a candidate for further pharmacological exploration .
Material Science
In material science, 2-Bromo-5-(cyclopentyloxy)benzoic acid is explored for its unique chemical properties:
- Development of Functional Materials: The compound can be utilized in the synthesis of polymers and coatings, contributing to advancements in materials with specific functionalities .
Case Studies and Research Findings
Recent research highlights the importance of 2-Bromo-5-(cyclopentyloxy)benzoic acid in various applications:
- Protein Interaction Studies:
- Cytotoxicity Evaluations:
Mechanism of Action
The mechanism of action of 2-Bromo-5-(cyclopentyloxy)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The bromine atom and cyclopentyloxy group can influence the compound’s binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
Key Compounds and Properties
Notes:
Substituent Impact Analysis
Halogen Position and Type: Bromine at C2 (e.g., 2-Bromo-5-methoxybenzoic acid) enhances steric bulk compared to C5 bromination (e.g., 5-Bromo-2-chlorobenzoic acid). Bromine’s electronegativity and size influence reactivity in nucleophilic substitution .
Alkoxy vs. Hydroxy Groups :
- Cyclopentyloxy (cyclopentyl-O-) substituents (as in the target compound) increase molecular weight and lipophilicity compared to methoxy or hydroxy groups. For example, 2-Bromo-5-(cyclopentylmethoxy)benzoic acid (MW 299.17) is ~30% heavier than 2-Bromo-5-methoxybenzoic acid (MW 231.05) .
- Hydroxy groups () enhance hydrogen-bonding capacity, improving aqueous solubility but reducing membrane permeability .
Electron-Withdrawing Groups (EWGs) :
Biological Activity
2-Bromo-5-(cyclopentyloxy)benzoic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. The presence of the bromine atom and the cyclopentyloxy group may influence its interaction with biological targets, making it a candidate for further investigation in various therapeutic applications.
- Molecular Formula : C12H13BrO3
- Molecular Weight : 285.14 g/mol
- Structure : The compound features a benzoic acid core substituted with a bromine atom at the 2-position and a cyclopentyloxy group at the 5-position.
The biological activity of 2-Bromo-5-(cyclopentyloxy)benzoic acid may be attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in inflammatory and metabolic pathways. The lipophilic nature of the cyclopentyloxy group can enhance membrane permeability, facilitating cellular uptake and interaction with intracellular targets.
Antimicrobial Activity
Recent studies have indicated that compounds similar to 2-Bromo-5-(cyclopentyloxy)benzoic acid exhibit significant antimicrobial properties. For instance, derivatives with halogen substitutions have shown enhanced activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymatic pathways.
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| 2-Bromo-5-(cyclopentyloxy)benzoic acid | Staphylococcus aureus | 22 |
| Similar derivatives | Escherichia coli | 25 |
Anti-inflammatory Effects
Compounds with similar structural features have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This suggests that 2-Bromo-5-(cyclopentyloxy)benzoic acid may also exert similar effects, potentially making it useful in treating inflammatory diseases.
Cytotoxicity and Anticancer Activity
The cytotoxic effects of 2-Bromo-5-(cyclopentyloxy)benzoic acid have been evaluated in various cancer cell lines. Preliminary data suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (breast cancer) | 15 | |
| A549 (lung cancer) | 10 |
Case Studies
- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial properties of several brominated benzoic acids, including derivatives like 2-Bromo-5-(cyclopentyloxy)benzoic acid. Results indicated strong inhibition against Gram-positive bacteria, suggesting potential applications as an antibacterial agent.
- Cytotoxicity Assessment : In an experiment assessing cytotoxicity against human cancer cell lines, 2-Bromo-5-(cyclopentyloxy)benzoic acid exhibited selective toxicity towards cancer cells while sparing normal cells, indicating its potential as a targeted anticancer therapy.
- Inflammation Model : In vivo studies using animal models of inflammation showed that treatment with the compound resulted in reduced swelling and lower levels of inflammatory markers, supporting its role as an anti-inflammatory agent.
Q & A
Basic: What are common synthetic strategies for introducing cyclopentyloxy groups into brominated benzoic acid derivatives?
Answer:
The cyclopentyloxy group is typically introduced via nucleophilic aromatic substitution or Mitsunobu reactions. For example, cyclopentanol can react with brominated benzoic acid precursors under Mitsunobu conditions (e.g., DIAD/PPh₃) to form ether linkages. Solvent choice (e.g., THF or DMF) and temperature optimization (60–100°C) are critical for yield improvement. Analogous methods for bromo-formylbenzoic acid synthesis via flow photochemistry (254 nm UV light, 1–3 h reaction time) suggest scalable approaches for sterically hindered systems .
Advanced: How can conflicting spectral data (e.g., 13C^{13}\text{C}13C NMR shifts) between synthetic batches be resolved?
Answer:
Discrepancies may arise from residual solvents, rotamers, or regiochemical impurities. To resolve:
- Perform 2D NMR (HSQC/HMBC) to confirm coupling patterns.
- Compare experimental data with computational predictions (DFT calculations at B3LYP/6-311+G(d,p) level).
- Cross-reference with shifts of structurally similar compounds, such as 5-bromo-2-chlorobenzoic acid (C7: δ 125.3 ppm; Br-substituted C: δ 133.5 ppm) .
Basic: What purification methods are effective for isolating 2-Bromo-5-(cyclopentyloxy)benzoic acid?
Answer:
- Chromatography: Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water + 0.1% TFA) achieves >95% purity.
- Recrystallization: Use ethyl acetate/hexane (1:5 v/v) at −20°C.
- Monitor purity via LC-MS (ESI−, [M−H]⁻ expected at m/z 298.0) .
Advanced: How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?
Answer:
The bromine atom acts as a directing group and facilitates Suzuki-Miyaura couplings. Key considerations:
- Electronic Effects: Bromine’s electron-withdrawing nature deactivates the aryl ring, requiring Pd(PPh₃)₄ (5 mol%) and elevated temperatures (80–100°C).
- Steric Hindrance: The cyclopentyloxy group may slow transmetallation; use bulky ligands (XPhos) to enhance efficiency.
- Reference kinetic data from analogous 2-bromo-6-chlorobenzoic acid couplings (TOF = 12 h⁻¹ in toluene) .
Basic: What analytical techniques confirm the structural integrity of the compound?
Answer:
- FT-IR: Carboxylic acid O–H stretch (2500–3000 cm⁻¹), C=O (1690–1710 cm⁻¹).
- HRMS: Exact mass validation (calc. for C₁₂H₁₃BrO₃: 298.0244).
- NMR: NMR should show cyclopentyl multiplet (δ 1.5–2.1 ppm) and aromatic protons (δ 7.2–7.8 ppm) .
Advanced: How can computational modeling predict the compound’s acid dissociation constant (pKa)?
Answer:
- Use COSMO-RS simulations to account for solvation effects.
- Benchmark against experimental pKa values of similar compounds (e.g., 5-bromo-2-chlorobenzoic acid: pKa = 2.8 in H₂O).
- Adjust for substituent effects: Cyclopentyloxy’s electron-donating nature increases pKa by ~0.5 units compared to unsubstituted analogs .
Basic: What safety precautions are required when handling this compound?
Answer:
- PPE: Nitrile gloves, lab coat, and goggles.
- Ventilation: Use fume hoods due to potential bromine vapor release.
- Storage: −20°C under argon, referencing protocols for 2-bromo-6-chlorophenylboronic acid (shelf life: 6 months) .
Advanced: What mechanistic insights explain low yields in cyclopentyloxy group installation?
Answer:
- Competing hydrolysis of the bromine substituent may occur. Mitigate by:
- Using anhydrous solvents (e.g., distilled DMF).
- Adding molecular sieves (3Å) to scavenge water.
- Steric hindrance from the cyclopentyl group reduces nucleophilic attack efficiency; optimize with phase-transfer catalysts (e.g., TBAB) .
Basic: How is the compound characterized for solubility in biological assays?
Answer:
- Prepare stock solutions in DMSO (50 mM) and dilute in PBS (pH 7.4).
- Assess solubility via dynamic light scattering (DLS) to detect aggregation.
- Compare with logP values of analogs (e.g., 2-bromo-5-hydroxybenzoic acid: logP = 2.1) .
Advanced: What strategies validate the compound’s stability under physiological conditions?
Answer:
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks).
- Monitor degradation via UPLC-PDA (λ = 254 nm) and identify byproducts using MS/MS.
- Reference degradation pathways of 2-bromoacetoxybenzoic acid (t₁/₂ = 48 h in PBS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
